molecular formula C19H20N2O3 B2668071 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide CAS No. 922009-11-8

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide

Cat. No.: B2668071
CAS No.: 922009-11-8
M. Wt: 324.38
InChI Key: ZMINDNZUZXXNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by an 11-oxo-10,11-dihydro core structure with methyl substituents at positions 8 and 10 and a butanamide group at position 2. Its structural framework is notable for the oxygen atom in the oxazepine ring, differentiating it from sulfur-containing thiazepine analogs .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-4-5-18(22)20-13-7-9-16-14(11-13)19(23)21(3)15-10-12(2)6-8-17(15)24-16/h6-11H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMINDNZUZXXNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzo oxazepine core. Common reagents used in this step include strong acids or bases to facilitate the cyclization reaction.

    Introduction of Functional Groups: Once the core structure is formed, various functional groups are introduced through substitution reactions. This includes the addition of the dimethyl and oxo groups at specific positions on the core structure.

    Attachment of the Butanamide Moiety: The final step involves the attachment of the butanamide group to the oxazepine core. This is typically achieved through amide bond formation using reagents such as carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazepine core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce hydroxyl derivatives

Scientific Research Applications

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, altering their function and activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs within the Dibenzo[b,f][1,4]oxazepine Family

Compounds sharing the dibenzo[b,f][1,4]oxazepine core but differing in substituents include:

Compound Name Substituents Key Features Reference
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide at position 2 Enhanced lipophilicity due to fused bicyclic sulfonamide
N~1~-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-cyclohexanesulfonamide Cyclohexanesulfonamide at position 2 Improved solubility in polar solvents compared to aryl sulfonamides
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Acetyl group at position 10, tosylamide at position 2 Potential metabolic stability due to acetyl protection

Key Observations :

  • The butanamide group in the target compound provides a balance between hydrophilicity and chain flexibility, contrasting with bulkier sulfonamide derivatives .
Thiazepine vs. Oxazepine Derivatives

Replacing the oxygen atom in the oxazepine ring with sulfur yields dibenzo[b,f][1,4]thiazepines, which exhibit distinct electronic and pharmacological properties:

Compound Name Core Structure Substituents Biological Activity Reference
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Thiazepine Ethyl at N10, 4-methoxyphenylacetamide Dopamine D2 receptor antagonism (IC50 ~100 nM)
ML304 (thiazepine carboxamide) Thiazepine Pyrrolidinylmethyl group Antimalarial activity (IC50 = 190 nM)
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide Oxazepine Butanamide, 8,10-dimethyl Not yet reported (structural predictions suggest CNS targets)

Key Observations :

  • Thiazepines generally exhibit higher metabolic stability due to sulfur’s resistance to oxidation, whereas oxazepines may have improved solubility .

Pharmacological Data :

  • Thiazepine derivatives like SBI-0797750 () show 25-fold higher antimalarial potency than earlier analogs, highlighting the impact of substituent optimization .
  • The target compound’s butanamide chain may enhance blood-brain barrier penetration compared to shorter-chain acetamides (e.g., ’s phenylacetamides) .

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex bicyclic structure integrating oxazepine and amide functionalities. Its molecular formula is C19H20N2O4C_{19}H_{20}N_{2}O_{4} with a molecular weight of approximately 340.4 g/mol. The structural characteristics contribute to its biological activity, particularly in targeting specific pathways in cancer and other diseases.

PropertyValue
Molecular FormulaC₁₉H₂₀N₂O₄
Molecular Weight340.4 g/mol
CAS Number922009-50-5

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, related dibenzo[b,f][1,4]oxazepines have been shown to inhibit anaplastic lymphoma kinase (ALK), which is crucial in certain types of cancers such as anaplastic large-cell lymphoma (ALCL). In a study, a compound with a similar structure demonstrated an IC50 value of 2.9 nM against ALK and showed potent antiproliferative effects in vitro .

The mechanism by which this compound exerts its effects is likely linked to its ability to interact with the ATP binding site of ALK. The introduction of specific substituents enhances selectivity and potency against this target .

Case Studies

  • In Vivo Efficacy : In xenograft models of ALCL, the compound exhibited significant tumor growth inhibition without causing body weight loss in mice, indicating a favorable therapeutic window .
  • Cell Line Studies : In vitro studies using KARPAS-299 cells revealed that compounds with similar structures could induce apoptosis and inhibit cell proliferation effectively .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The steps include the formation of the dibenzo structure followed by functionalization at the amide position.

Synthetic Route Example

  • Formation of Dibenzo Structure : Utilize appropriate precursors to construct the dibenzo framework.
  • Functionalization : Introduce the butanamide group through acylation reactions.

Q & A

Q. What are the recommended synthetic routes for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide?

  • Methodological Answer : The core dibenzo[b,f][1,4]oxazepinone scaffold can be synthesized via cyclocondensation of substituted o-aminophenols with carbonyl reagents, followed by functionalization at the 2-position. A key reference outlines the use of Mitsunobu conditions or nucleophilic substitution to introduce the butanamide group . For regioselective dimethylation at positions 8 and 10, controlled Friedel-Crafts alkylation or directed ortho-metalation strategies are recommended. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (ethanol/water) is critical to isolate the target compound in >95% purity. Validate intermediates using 1H^1H-NMR and LC-MS .

Q. How can the stability of this compound under varying pH and temperature conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1.2, 4.5, 7.4) and incubating at 25°C, 40°C, and 60°C for 14 days. Monitor degradation via HPLC-UV (C18 column, acetonitrile/0.1% formic acid mobile phase) at 254 nm. Compare peak areas of the parent compound and degradation products. For thermal stability, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds. Store lyophilized samples at -20°C under inert gas to prevent hydrolysis of the oxazepinone ring .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability or bioavailability. Perform comparative pharmacokinetic studies:
  • In vitro : Assess metabolic stability using liver microsomes (human/rodent) and quantify CYP450-mediated oxidation via LC-MS/MS.
  • In vivo : Administer the compound to rodent models (IV and PO routes) and measure plasma concentrations over 24h. Calculate AUC, t1/2t_{1/2}, and CmaxC_{\text{max}}.
    Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro data with observed in vivo outcomes. Adjust dosing regimens or introduce prodrug strategies if poor solubility or first-pass metabolism is identified .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Methodological Answer : Design a focused library with systematic variations:
  • Core modifications : Replace the oxazepinone ring with thiazepinone or benzodiazepinone to evaluate ring size impact.
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at positions 8 and 10 to probe electronic effects on receptor binding.
    Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinase domains). Validate experimentally via surface plasmon resonance (SPR) or fluorescence polarization assays. Prioritize derivatives with <100 nM IC50_{50} for further optimization .

Q. What analytical methods are most reliable for quantifying trace impurities in bulk samples?

  • Methodological Answer : Employ orthogonal techniques:
  • HPLC-DAD/ELSD : Quantify major impurities (>0.1%) using a phenyl-hexyl column and gradient elution.
  • LC-HRMS : Identify unknown impurities (e.g., dimerization byproducts) via exact mass (<2 ppm error) and isotopic patterns.
  • NMR spectroscopy : Use 13C^{13}C-DEPT and 2D-COSY to confirm structural anomalies. For genotoxic impurities, develop a sensitive UPLC-MS/MS method with a LOQ ≤10 ppm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.